

# Technical Stewardship Guide: But-2-yn-1-amine Hydrochloride

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## Compound of Interest

Compound Name: *But-2-yn-1-amine hydrochloride*

CAS No.: 50329-23-2

Cat. No.: B2537528

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CAS: 50329-23-2 | Formula:  $C_4H_7N[1] \cdot HCl$  | Molar Mass: 105.57 g/mol [2][3]

## Molecular Intelligence & Physicochemical Profile

Beyond the Label: **But-2-yn-1-amine hydrochloride** is not merely a salt; it is a "masked" nucleophile. Structurally, it consists of an internal alkyne (

) flanked by a methyl group and a methylene-ammonium moiety. Unlike its terminal alkyne isomer (3-butyn-1-amine), this compound lacks an acidic acetylenic proton, making it chemically distinct—it will not form explosive metal acetylides (e.g., with Cu or Ag) under standard conditions. However, the propargylic position renders the amine highly reactive once liberated from its salt form.

Physicochemical Data Table

Property	Value	Context for Researchers
Appearance	White to off-white crystalline solid	Discoloration (yellow/brown) indicates oxidation or moisture absorption.
Melting Point	~215°C (Decomposition)	High lattice energy typical of amine salts; do not use MP as sole purity check.
Solubility	Water, Methanol, DMSO	High solubility in polar protic solvents; insoluble in non-polar organics (Hexane, Et <sub>2</sub> O).
Acidity (pKa)	~8.5 - 9.5 (Conjugate acid)	The free base is a moderate nucleophile; the salt is acidic in aqueous solution.
Hygroscopicity	High	CRITICAL: Rapidly absorbs atmospheric moisture, leading to "caking" and stoichiometry errors.

## Hazard Dynamics & Toxicology

**Mechanistic Toxicity:** While classified primarily as an Irritant, the hazard profile of But-2-yn-1-amine HCl is driven by two factors:

- **Acidic Hydrolysis:** Upon contact with mucous membranes (eyes, lungs), the hydrochloride moiety dissociates, creating a localized acidic environment (pH < 2) that causes tissue damage.
- **Propargylic Reactivity:** The free amine (if generated in situ) is a propargylic amine. These are known to be skin sensitizers and potential alkylating agents, capable of reacting with biological nucleophiles (DNA/Proteins) via Michael-type additions if metabolically activated.

**GHS Classification (Self-Validating Checklist):**

- H315: Causes skin irritation. Validation: Redness/itching upon contact.

- H319: Causes serious eye irritation. Validation: Immediate stinging/tearing.
- H335: May cause respiratory irritation. Validation: Coughing/burning sensation upon dust inhalation.

## Operational Protocols: The "Dry Chain"

Expert Insight: The most common failure mode with this reagent is not safety, but stoichiometric drift due to moisture absorption. A "wet" salt leads to under-loading of the amine in synthesis, causing incomplete conversion of valuable electrophiles.

### A. Storage & Stability[2]

- Primary Containment: Amber glass vial with a Teflon-lined cap.
- Environment: Desiccator cabinet or glovebox.
- Temperature: 2–8°C recommended to retard slow oxidation, though stable at RT if strictly dry.
- Inert Gas: Backfill headspace with Argon after every use.

### B. Handling & Weighing (Step-by-Step)

- Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
- PPE Selection:
  - Gloves: Nitrile (minimum 0.11 mm thickness). Latex is permeable to organic amine traces.
  - Respiratory: N95/P2 particulate respirator if handling >500 mg outside a fume hood.
- Transfer: Use a static-free spatula. Do not use metal spatulas if the free base is present (though the salt is compatible with stainless steel).

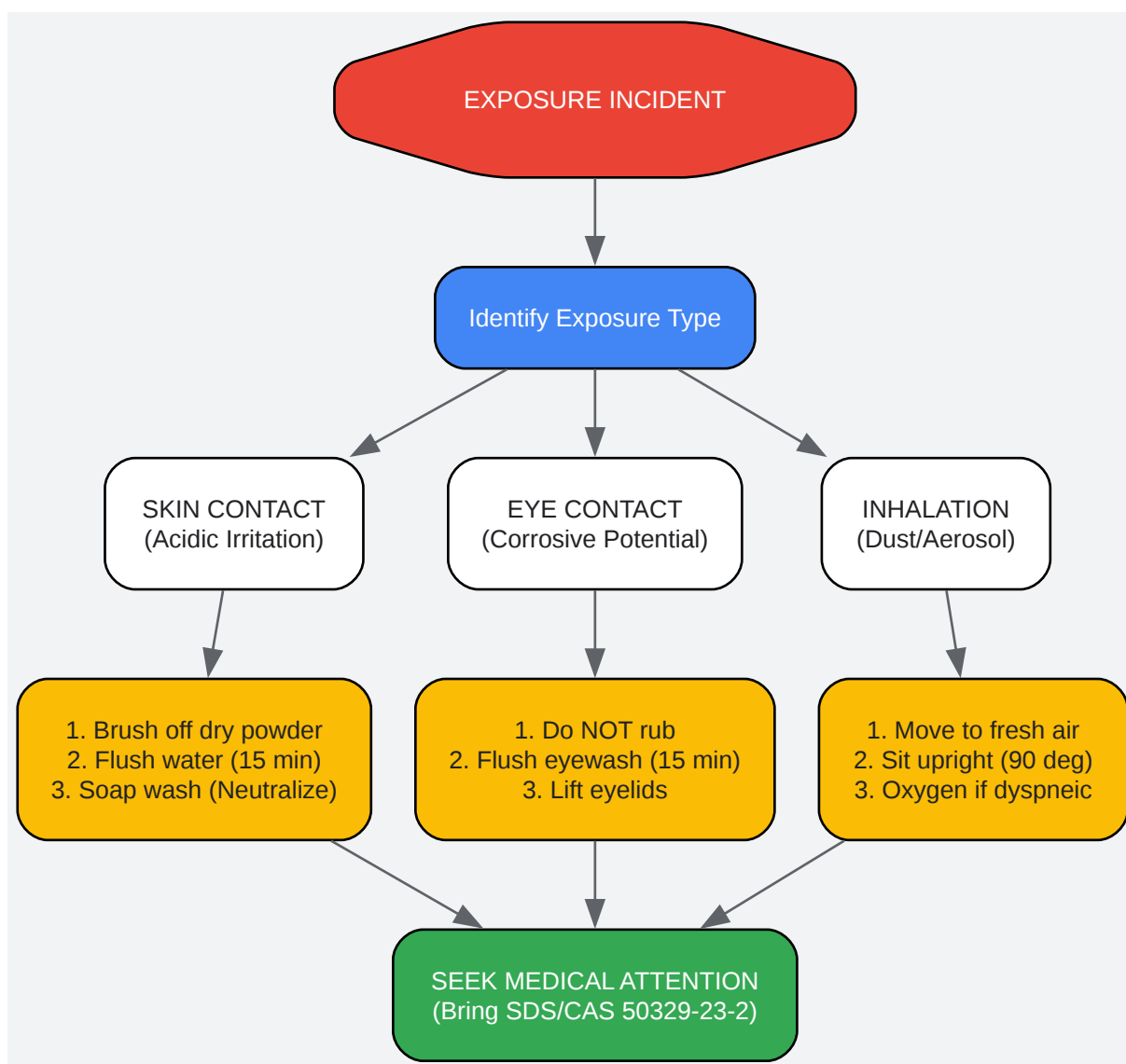
### C. Synthesis: In-Situ Free-Basing

To use as a nucleophile, the HCl must be neutralized. Do not isolate the free base (volatile/unstable); generate it in situ.

- Solvent: Dissolve the HCl salt in the reaction solvent (e.g., DCM, DMF).
- Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, Et<sub>3</sub>N) or an inorganic base (K<sub>2</sub>CO<sub>3</sub>).
- Validation: The solution may become cloudy (precipitation of Et<sub>3</sub>N·HCl). This confirms liberation of the reactive But-2-yn-1-amine.

## Emergency Response Logic

This diagram illustrates the decision matrix for exposure incidents, prioritizing neutralization over simple dilution.

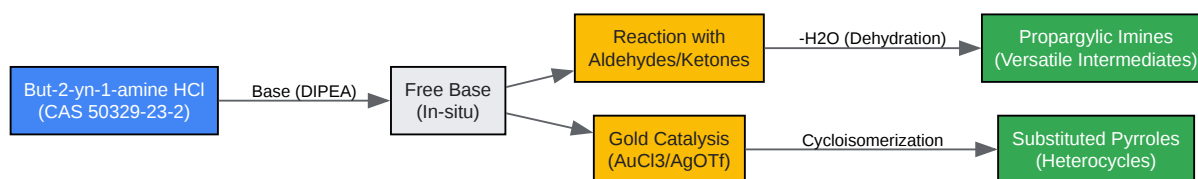


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Caption: Decision matrix for immediate response to But-2-yn-1-amine HCl exposure. Note the "Brush off" step for skin to prevent creating a concentrated acidic solution.

## Synthetic Utility & Pathway Mapping

Why this compound? But-2-yn-1-amine is a privileged building block for constructing nitrogen heterocycles. The internal alkyne allows for regioselective cyclizations (e.g., Gold-catalyzed synthesis of pyrroles) that are difficult to achieve with terminal alkynes.



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Caption: Primary synthetic workflows. Path A leads to imines for further reduction; Path B utilizes the alkyne pi-system for cyclization.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12599999, **But-2-yn-1-amine hydrochloride**. Retrieved from [[Link](#)]
- Yoo, W. J., & Li, C. J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. *Journal of the American Chemical Society*. [4] (Contextualizing the reactivity of amine salts). Retrieved from [[Link](#)]

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## Sources

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- [2. chemscene.com \[chemscene.com\]](#)
- [3. 50329-23-2 Cas No. | 2-Butyn-1-amine, hydrochloride | Apollo \[store.apolloscientific.co.uk\]](#)
- [4. organic-chemistry.org \[organic-chemistry.org\]](#)
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